

# Application Note: Quantification of Quinolizidine Alkaloids in Plant Extracts by LC-MS/MS

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## Compound of Interest

Compound Name: Quinolizidine

Cat. No.: B1214090

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## Abstract

**Quinolizidine** alkaloids (QAs) are a class of secondary metabolites found predominantly in leguminous plants, particularly in the genus *Lupinus* (lupins).[1][2] These compounds are known for their toxicity, acting as anti-nutritional factors in food and feed, which necessitates their careful monitoring.[1] This application note describes a robust and sensitive method for the simultaneous quantification of multiple **quinolizidine** alkaloids in various plant matrices using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The described protocols provide detailed procedures for sample extraction, chromatographic separation, and mass spectrometric detection, along with validation data.

## Introduction

**Quinolizidine** alkaloids are recognized for their role in plant defense against herbivores and pathogens.[1] However, their presence in lupin-based food and feed products poses a potential health risk to humans and animals.[3] Regulatory bodies have set maximum permissible levels for QAs in such products, making accurate and reliable quantification methods essential.[4][5] While older methods like gas chromatography (GC) have been used, LC-MS/MS has emerged as the preferred technique due to its high sensitivity, selectivity, and reduced need for complex sample derivatization.[1][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of LC-MS/MS for QA analysis.

## Experimental Protocols

### Sample Preparation

Effective extraction is critical for accurate QA quantification. Two common methods are presented below: an ultrasonic-assisted extraction and a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol.

#### Protocol 1: Ultrasonic-Assisted Extraction[\[6\]](#)

This method is suitable for raw lupin beans and processed food products.

- Homogenization: Grind the plant material (e.g., seeds, flour) to a fine powder.
- Extraction:
  - Weigh 1 g of the homogenized sample into a 50 mL centrifuge tube.
  - Add 10 mL of 80% methanol.[\[6\]](#)
  - Vortex for 1 minute to ensure thorough mixing.
  - Place the tube in an ultrasonic bath and sonicate for 60 minutes.[\[6\]](#)
- Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.
- Filtration: Filter the supernatant through a 0.22 µm syringe filter into an LC vial for analysis.

#### Protocol 2: Modified QuEChERS Method[\[1\]](#)

This method is applicable to a broader range of leguminous matrices, including field beans, peas, and lentils.

- Homogenization: Grind the plant material to a fine powder.
- Extraction and Partitioning:
  - Weigh 2 g of the homogenized sample into a 50 mL centrifuge tube.

- Add 10 mL of acetonitrile with 0.1% formic acid.[\[1\]](#)
- Add QuEChERS extraction salts (e.g., 4 g MgSO<sub>4</sub>, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
- Shake vigorously for 1 minute.
- Centrifugation: Centrifuge at 5000 rpm for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
  - Transfer 1 mL of the supernatant to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbent (e.g., 150 mg MgSO<sub>4</sub>, 50 mg PSA, 50 mg C18).
  - Vortex for 30 seconds.
- Final Centrifugation and Filtration:
  - Centrifuge at 10,000 rpm for 5 minutes.
  - Filter the supernatant through a 0.22 µm syringe filter into an LC vial.

## LC-MS/MS Analysis

The following conditions are a general guideline and may require optimization based on the specific instrument and target analytes.

- Liquid Chromatography (LC):
  - System: UPLC or HPLC system
  - Column: A C18 reversed-phase column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 100 mm) is commonly used.[\[4\]](#) A HILIC column (e.g., KINETEX HILIC, 1.7 µm, 2.1 x 100 mm) can also be effective.[\[1\]](#)
  - Mobile Phase A: 0.1% formic acid in water.[\[1\]](#)
  - Mobile Phase B: 0.1% formic acid in acetonitrile.[\[1\]](#)

- Gradient: A typical gradient starts with a low percentage of mobile phase B, increases to a high percentage to elute the analytes, and then returns to initial conditions for re-equilibration. For example: 0-0.5 min (5% B), 5-7.5 min (95% B), 8-10 min (5% B).[1]
- Flow Rate: 0.3 - 0.5 mL/min
- Column Temperature: 40 °C[1]
- Injection Volume: 5 - 10 µL[1]
- Tandem Mass Spectrometry (MS/MS):
  - System: Triple quadrupole mass spectrometer
  - Ionization Source: Electrospray Ionization (ESI), positive ion mode.[1][4]
  - Ion Source Parameters:
    - Capillary Voltage: 3.5 - 4.5 kV[1]
    - Source Temperature: 120 - 450 °C[1]
    - Desolvation Gas Flow and Temperature: Optimized for the specific instrument.
  - Detection Mode: Multiple Reaction Monitoring (MRM). For each QA, at least two precursor-to-product ion transitions should be monitored for confident identification and quantification.[4]

## Quantitative Data

The following tables summarize the performance of the LC-MS/MS method for the quantification of several common **quinolizidine** alkaloids.

Table 1: Method Validation Parameters for **Quinolizidine** Alkaloids.[5][6]

Analyte	Linearity (R <sup>2</sup> )	LOD (µg/kg)	LOQ (µg/kg)	Recovery (%)
Lupanine	>0.999	1.3 - 1.7	3.9 - 5.7	89.5 - 106.2
Sparteine	>0.997	0.5 - 1.0	1.5 - 3.0	90.1 - 105.5
Lupinine	>0.998	0.8 - 1.5	2.4 - 4.5	92.3 - 103.8
13-Hydroxylupanine	>0.999	0.6 - 1.2	1.8 - 3.6	91.7 - 104.2
Angustifoline	>0.999	0.5 - 1.0	1.5 - 3.0	93.5 - 106.0

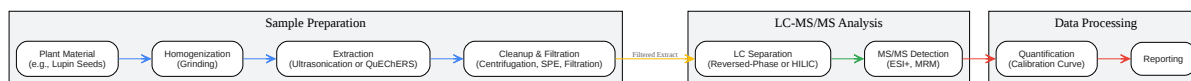
Table 2: **Quinolizidine** Alkaloid Content in Different Legume Seeds.[1]

Plant Matrix	Lupanine (mg/kg)	Sparteine (mg/kg)	Angustifoline (mg/kg)	13-Hydroxylupanine (mg/kg)
Narrow-leaved Lupin	150 - 450	5 - 20	10 - 50	80 - 200
White Lupin	200 - 600	1 - 10	1 - 5	100 - 300
Yellow Lupin	50 - 150	10 - 40	20 - 80	30 - 100
Field Bean	ND - 5	14.3 - 25.5	ND - 2	ND
Pea	ND - 2	0.58 - 1.25	6.6 - 10.3	ND
Lentil	ND	ND	ND	ND

ND: Not Detected

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS/MS analysis of **quinolizidine** alkaloids in plant extracts.



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Caption: Workflow for QA analysis.

## Conclusion

The LC-MS/MS method detailed in this application note provides a highly sensitive, selective, and reliable approach for the quantification of **quinolizidine** alkaloids in a variety of plant extracts. The protocols for sample preparation are straightforward and adaptable to different laboratory settings. This methodology is well-suited for routine analysis in food safety, quality control, and phytochemical research, enabling accurate monitoring of these toxic compounds to ensure consumer safety and facilitate further studies on their biological roles.

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